4-(Prop-1-EN-2-YL)pyrrolidin-3-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-prop-1-en-2-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO/c1-5(2)6-3-8-4-7(6)9/h6-9H,1,3-4H2,2H3 |
InChI Key |
HOASKGZVEJKYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CNCC1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Prop 1 En 2 Yl Pyrrolidin 3 Ol
Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidine (B122466) Core and Alkene Moiety
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-(prop-1-en-2-yl)pyrrolidin-3-ol, several logical disconnections can be proposed, primarily targeting the formation of the pyrrolidine ring.
One common strategy involves a [3+2] cycloaddition reaction, a powerful method for constructing five-membered rings. In this approach, the pyrrolidine ring is disconnected to reveal an azomethine ylide and an alkene dipolarophile. This is a highly convergent approach for forming trans-3,4-disubstituted pyrrolidines. capes.gov.brresearchgate.net
Another major disconnection strategy is based on conjugate addition (Michael addition) . This involves breaking the C4-C5 bond or the C2-N bond, leading back to a nitroalkene and an aldehyde or an α,β-unsaturated ester. Subsequent reductive cyclization of the Michael adduct can then form the desired pyrrolidine ring. arabjchem.org
The isopropenyl group (prop-1-en-2-yl) can be introduced at various stages. It could be part of one of the initial building blocks or installed later in the synthesis via a Wittig-type reaction on a ketone precursor or through a transition metal-catalyzed cross-coupling reaction.
The synthesis of this compound requires careful control over chemo- and regioselectivity.
Chemoselectivity: The presence of multiple functional groups—a secondary amine, a secondary alcohol, and an alkene—necessitates the use of protecting groups or highly selective reagents. For instance, the nitrogen atom is often protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to prevent its interference in reactions targeting other parts of the molecule. nih.gov Similarly, the hydroxyl group may require protection during reactions involving the alkene or the amine.
Regioselectivity: In strategies like the [3+2] cycloaddition, the regiochemistry of the addition between the azomethine ylide and the alkene partner is crucial. The substitution pattern on both components directs the outcome, and careful selection of reactants is necessary to obtain the desired 3,4-disubstituted pyrrolidine. capes.gov.brresearchgate.net In Michael addition approaches, the regioselectivity of the nucleophilic attack on the α,β-unsaturated system is generally well-defined, providing a reliable method for constructing the carbon skeleton. arabjchem.org
Development of Novel Synthetic Pathways
Recent advancements in synthetic methodology offer powerful tools for the construction of complex molecules like this compound.
Transition metal catalysis provides efficient and selective methods for forming key bonds. Palladium-catalyzed reactions, for example, are widely used for constructing multisubstituted pyrrolidines. nih.gov A potential strategy could involve an intramolecular allylic amination of a suitable amino-alkene precursor, catalyzed by a palladium complex, to form the pyrrolidine ring.
Ruthenium-catalyzed reactions, such as hydrosilylation, can be employed to control the stereochemistry of alcohol and alkene moieties, which could be instrumental in a multi-step synthesis. nih.gov For instance, a propargylic alcohol could be synthesized and then selectively reduced to the desired allylic alcohol using a ruthenium-catalyzed hydrosilylation/protodesilylation protocol. nih.gov
Organocatalysis has emerged as a powerful alternative to metal-based catalysts, offering mild reaction conditions and high enantioselectivity. arabjchem.org Proline and its derivatives are particularly effective catalysts for the asymmetric synthesis of pyrrolidines. nih.gov
A key strategy is the organocatalytic Michael addition. For example, an aldehyde can react with a nitroalkene in the presence of a diarylprolinol silyl (B83357) ether catalyst (e.g., Hayashi-Jørgensen catalyst) to form a γ-nitro aldehyde. arabjchem.org This intermediate can then undergo reductive cyclization and further transformations to yield the 3,4-disubstituted pyrrolidine core. This approach allows for the stereoselective installation of substituents at the C3 and C4 positions. arabjchem.orgnih.gov
Below is a table summarizing the use of different organocatalysts in the synthesis of pyrrolidine derivatives, which could be adapted for the target molecule.
| Catalyst | Reaction Type | Substrates | Key Features |
| Proline | Aldol (B89426) Reaction | Aldehydes, Ketones | The foundational organocatalyst for asymmetric aldol reactions. nih.gov |
| Hayashi-Jørgensen Catalyst | Michael Addition | Aldehydes, Nitroalkenes | High enantioselectivity in the formation of C-C bonds. arabjchem.org |
| Hydroquinine-derived Squaramide | Aza-Michael Addition | Pyrazolinone ketimines, γ-hydroxyenones | Constructs spiro-pyrrolidine structures with high enantioselectivity. rsc.org |
| (S)-Proline-based Triazole Thiol | Aldol Reaction | Ketones, Aldehydes | Supported on mesoporous silica (B1680970) for reusability. mdpi.com |
Photochemical reactions offer unique pathways for bond formation under mild conditions. A potential photochemical approach could involve the conversion of a nitroarene into a bicyclic pyrroline (B1223166) through a sequence of singlet nitrene-mediated nitrogen insertion and electrocyclization. nih.gov Subsequent hydrogenolysis could then yield a rigid pyrrolidine analogue with a defined substitution pattern. nih.gov
Another strategy combines photochemistry with enzymatic catalysis. For example, a photochemical oxyfunctionalization of an N-Boc pyrrolidine could generate a ketone intermediate, which is then stereoselectively reduced by an enzyme (e.g., a carbonyl reductase) to the desired chiral alcohol. nih.gov This photoenzymatic route provides a mild and operationally simple workflow. nih.gov
Asymmetric Synthesis of Enantiopure this compound and its Stereoisomers
Controlling the stereochemistry at the C3 and C4 positions is paramount for accessing enantiopure this compound. Several asymmetric strategies can be employed.
Catalytic Asymmetric Synthesis: This is the most efficient approach. Asymmetric 1,3-dipolar cycloadditions using chiral azomethine ylides and achiral alkenes can yield highly enantiopure pyrrolidines. capes.gov.brresearchgate.net The chirality can be induced by a chiral ligand on a metal catalyst or by using a chiral auxiliary on the dipolarophile. capes.gov.brresearchgate.net Organocatalytic Michael additions, as discussed previously, are also a premier method for establishing the stereocenters in a single step with high fidelity. arabjchem.orgnih.gov A specific example demonstrated the synthesis of (3S,4R)-4-(Prop-1-en-2-yl)-1-tosylpyrrolidin-3-ol with 85% yield, showcasing the feasibility of such transformations. uni-koeln.de
Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials, such as amino acids (e.g., L-hydroxyproline) or carbohydrates. researchgate.net The inherent chirality of the starting material is transferred to the final product through a sequence of stereoconservative reactions.
Auxiliary-Based Methods: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. For example, chiral acrylamides can be used in cycloaddition reactions to achieve excellent diastereoselectivity. researchgate.net
The following table summarizes different asymmetric approaches to substituted pyrrolidin-3-ols.
| Method | Description | Example |
| Asymmetric 1,3-Dipolar Cycloaddition | Cycloaddition of a chiral azomethine ylide to an alkene. | Synthesis of trans-3,4-disubstituted pyrrolidines with high diastereomeric ratios. capes.gov.br |
| Organocatalytic Michael Addition | Proline-derived catalysts mediate the enantioselective addition of aldehydes to nitroalkenes. | Synthesis of 3,4-disubstituted pyrrolidine derivatives with high enantioselectivity. arabjchem.org |
| Photoenzymatic Synthesis | A photochemical oxidation is followed by a stereoselective enzymatic reduction. | One-pot synthesis of N-Boc-3-hydroxypyrrolidine with >99% enantiomeric excess. nih.gov |
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a reliable and versatile method for synthesizing enantiomerically pure compounds, making it a frequent choice in the early stages of drug development. wikipedia.org In the synthesis of a substituted pyrrolidine like this compound, a chiral auxiliary can be attached to an acyclic precursor to direct the stereoselective formation of the chiral centers at the C3 and C4 positions during the cyclization step.
One common approach involves the use of oxazolidinone auxiliaries, as developed by Evans. For a hypothetical synthesis, an N-acylated oxazolidinone could undergo a stereoselective conjugate addition to an appropriate Michael acceptor, setting the stereochemistry at the C4 position. Subsequent functional group manipulation and cyclization would lead to the desired pyrrolidine ring, after which the auxiliary is cleaved and can be recovered for reuse. wikipedia.org Similarly, Davies' chiral auxiliary has been employed to induce asymmetric Michael additions in the synthesis of piperidin-2,4-diones and enantiopure 5-methylpyrrolidin-3-one, demonstrating its applicability to the formation of chiral nitrogen heterocycles. ucl.ac.uk Camphorsultam is another effective chiral auxiliary that can be used to control the stereochemistry of various transformations, including alkylations and aldol reactions, which could be key steps in building the backbone of the target molecule before cyclization.
The general scheme for this approach is as follows:
Attachment of the chiral auxiliary to an achiral substrate.
Diastereoselective reaction (e.g., alkylation, aldol, or conjugate addition) to create one or more new stereocenters.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
The choice of auxiliary and reaction conditions is critical and often depends on the specific transformation and the desired stereoisomer. wikipedia.org
Asymmetric Organocatalysis and Metal Catalysis
In recent decades, asymmetric catalysis using either small organic molecules (organocatalysis) or metal complexes has become a dominant strategy for the enantioselective synthesis of chiral compounds, including pyrrolidine derivatives. researchgate.netcam.ac.uk These methods offer direct routes to enantiopure products without the need for stoichiometric chiral auxiliaries.
Asymmetric Organocatalysis Organocatalysis often utilizes naturally derived chiral scaffolds, such as proline and its derivatives, to catalyze asymmetric transformations. nih.govmdpi.com Proline-based catalysts are particularly effective due to their ability to form chiral enamines or iminium ions with carbonyl compounds, which then undergo stereoselective reactions. cam.ac.uk For the synthesis of this compound, an organocatalytic Michael addition of a ketone or aldehyde to a nitro-olefin precursor could establish the C3 and C4 stereocenters.
Key features of organocatalytic methods include:
Environmental Responsibility : Avoids the use of often toxic and expensive heavy metals. mdpi.com
Versatility : A wide range of transformations can be catalyzed, including aldol reactions, Mannich reactions, and Michael additions. nih.govresearchgate.net
Operational Simplicity : Many reactions can be performed under mild, and sometimes solvent-free, conditions. nih.govmdpi.com
Research has shown that pyrrolidine-based organocatalysts can be highly effective. For example, a (S)-5-pyrrolidin-2-yltetrazole catalyst, designed as a more soluble alternative to proline, has demonstrated high efficiency in various asymmetric reactions. cam.ac.uk Cinchona alkaloid-derived catalysts have also been used to synthesize highly functionalized pyrrolidines with excellent diastereoselectivity and high enantiomeric excess through cascade reactions. pkusz.edu.cnfigshare.com
| Catalyst Type | Reaction | Key Findings | Reference |
|---|---|---|---|
| Cinchona Alkaloid-Derived Carbamate | aza-Henry/aza-Michael Cascade | Yield: 50-95%ee: >90% for polysubstituted pyrrolidines. | pkusz.edu.cnfigshare.com |
| Quinine-Derived Squaramide | (3+2) Cycloaddition | High YieldHigh ee/dr for pyrrolidine derivatives. | nih.govrsc.org |
| (S)-5-Pyrrolidin-2-yltetrazole | Mannich-type & Michael Additions | Faster reactions and better solubility than proline. | cam.ac.uk |
| Prolinamides | Aldol Reaction | Excellent ee under solvent-free conditions, catalyst is reusable. | nih.govmdpi.com |
Metal Catalysis Transition metal catalysis offers powerful and atom-economical methods for constructing pyrrolidine rings. acs.orgnih.gov Palladium, ruthenium, and iridium catalysts are frequently used. For instance, iridium-catalyzed reductive generation of azomethine ylides from amides, followed by a [3+2] dipolar cycloaddition, provides direct access to complex pyrrolidine structures under mild conditions. acs.orgnih.gov This method is highly atom-economical and allows for the creation of up to four stereocenters in a single step. acs.orgnih.gov Ruthenium catalysts have been used for domino redox isomerization/cyclization of aminopropargyl alcohols to form nitrogen heterocycles. organic-chemistry.org
Kinetic Resolution and Dynamic Kinetic Resolution Techniques
Resolution techniques are essential for separating racemic mixtures into their constituent enantiomers. While classical kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation. In DKR, the undesired enantiomer is continuously racemized in situ, allowing for its conversion into the desired enantiomer, with a theoretical yield of up to 100%. rsc.org
DKR has emerged as a powerful tool for constructing stereogenic centers in cyclic compounds. pkusz.edu.cn The strategy often involves combining a fast, reversible racemization of the starting material with an enantioselective reaction that irreversibly consumes one of the enantiomers. rsc.org
For the synthesis of this compound, a DKR process could involve the enzymatic or metal-catalyzed acylation of the 3-hydroxy group. For example, Bäckvall and co-workers developed a DKR of 3-hydroxypyrrolidine using a lipase (B570770) for the acetylation step and a ruthenium catalyst to racemize the starting material, achieving high yield (87%) and excellent enantioselectivity (95% ee). rsc.org A similar strategy could be envisioned for the target molecule. Organocatalytic DKR processes have also been developed, where a reversible aza-Henry reaction combined with a DKR-driven aza-Michael cyclization has been used to synthesize polysubstituted pyrrolidines with high enantiomeric excess. pkusz.edu.cnfigshare.com
| Substrate Class | Catalytic System | Transformation | Key Outcome | Reference |
|---|---|---|---|---|
| Racemic 3-hydroxypyrrolidine | Lipase PS-IM / Ru catalyst | Acetylation | 87% Yield, 95% ee | rsc.org |
| Racemic 2-lithiopyrrolidines | Chiral Ligand | Electrophilic Quench | Highly enantioselective | acs.org |
| Acyclic Nitroalkenes | Cinchona Organocatalyst | aza-Michael Cyclization | Good Yield, >90% ee | pkusz.edu.cn |
| Racemic Aldehydes | ω-Transaminases | Reductive Amination/Cyclization | High optical purity | researchgate.net |
Green Chemistry Principles in the Synthesis of Pyrrolidine Compounds
The application of green chemistry principles to synthetic organic chemistry aims to reduce the environmental impact of chemical processes. nih.gov This includes the use of environmentally benign solvents, minimizing waste, and designing atom-economical reactions.
Solvent-Free and Aqueous Reaction Conditions
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Alternatively, solvent-free reactions, often facilitated by grinding or microwave irradiation, can offer significant environmental benefits. researchgate.netacs.orgtandfonline.com
Several green methods for pyrrolidine synthesis have been reported:
Aqueous Synthesis : An efficient approach for synthesizing novel pyrrolidine-fused spirooxindoles was developed using a one-pot, three-component reaction in an ethanol-water mixture at room temperature without a catalyst. rsc.org Ultrasound irradiation has also been used to promote the synthesis of pyrrolidinone derivatives in an ethanolic citric acid solution. rsc.org
Solvent-Free Synthesis : N-substituted pyrrolidones have been synthesized from levulinic acid under solvent-free and catalyst-free conditions. researchgate.net Prolinamide organocatalysts have been successfully used in solvent-free aldol reactions, demonstrating high enantioselectivity. nih.govmdpi.com Microwave-assisted solvent-free synthesis of N-(tert-butylsulfinyl)imines, which are precursors for pyrrolidines, has also been shown to be a simple and environmentally friendly procedure. acs.org
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.com Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently "greener" as they minimize the generation of byproducts. primescholars.com
In the context of pyrrolidine synthesis, several strategies exhibit excellent atom economy:
[3+2] Dipolar Cycloadditions : This method, used to construct the pyrrolidine ring from an azomethine ylide and an alkene, is a prime example of an atom-economical reaction. acs.orgnih.gov All atoms from the two reactants are incorporated into the final product, leading to a theoretical atom economy of 100%.
Domino Reactions : Also known as cascade reactions, these processes involve two or more bond-forming transformations in a single synthetic operation. This minimizes purification steps, reduces solvent use, and saves time, thereby minimizing waste. pkusz.edu.cn The organocatalytic DKR cascade mentioned previously is a powerful example of this principle. pkusz.edu.cnfigshare.com
By prioritizing cycloadditions, domino reactions, and catalytic methods over stoichiometric reagents, the synthesis of this compound can be designed to be more sustainable and efficient.
| Reaction Type | Description | Atom Economy | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Azomethine ylide + Alkene → Pyrrolidine | High (Theoretically 100%) | acs.orgnih.gov |
| Domino/Cascade Reaction | Multiple bond-forming steps in one pot. | High | pkusz.edu.cnfigshare.com |
| Reductive Amination | Amine + Carbonyl → Imine → Amine (requires reductant) | Moderate | researchgate.net |
| Wittig Reaction | Phosphonium ylide + Carbonyl → Alkene | Low | primescholars.com |
Stereochemical and Conformational Investigations of 4 Prop 1 En 2 Yl Pyrrolidin 3 Ol
Elucidation of Absolute and Relative Stereochemistry
The presence of two stereocenters at the C3 and C4 positions of the pyrrolidine (B122466) ring, along with the chiral axis that can arise from the hindered rotation of the isopropenyl group, necessitates the use of sophisticated analytical techniques for unambiguous stereochemical assignment.
Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric and diastereomeric purity of chiral molecules. nih.govmdpi.comnih.gov This can be achieved through the use of chiral solvating agents or chiral derivatizing agents. For 4-(prop-1-en-2-yl)pyrrolidin-3-ol, a chiral derivatizing agent such as Mosher's acid could be reacted with the hydroxyl group to form diastereomeric esters. The differing magnetic environments of the protons and carbons in these diastereomers would lead to distinct chemical shifts in the ¹H and ¹³C NMR spectra, allowing for the determination of enantiomeric excess.
Vibrational Circular Dichroism (VCD) offers a definitive method for determining the absolute configuration of a chiral molecule in solution. mdpi.comacs.orgnih.govru.nl VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of an enantiomer of this compound with the spectrum predicted by density functional theory (DFT) calculations for a known absolute configuration, the true stereochemistry can be unequivocally assigned. nih.gov The complex vibrational modes of the pyrrolidine ring and its substituents would provide a unique VCD fingerprint for each stereoisomer.
A hypothetical comparison of experimental and calculated VCD spectra for a specific enantiomer of this compound is presented in the table below.
| Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (3R, 4S)-enantiomer | Vibrational Assignment |
| 2980 | +2.5 | +2.8 | C-H stretch (pyrrolidine) |
| 1645 | -1.2 | -1.5 | C=C stretch (isopropenyl) |
| 1350 | +0.8 | +0.9 | C-O stretch (hydroxyl) |
| 1100 | -3.1 | -3.3 | C-N stretch |
This table presents hypothetical data for illustrative purposes.
While obtaining suitable crystals of this compound itself might be challenging, the preparation of a crystalline derivative can provide unambiguous proof of its relative and absolute stereochemistry. mdpi.comconsensus.app Derivatization with a heavy atom, such as a bromobenzoyl group attached to the hydroxyl or amino functionality, can facilitate the determination of the absolute configuration using anomalous dispersion effects. The resulting crystal structure would reveal the precise spatial arrangement of all atoms, including the relative orientation of the hydroxyl and isopropenyl groups, and the puckering of the pyrrolidine ring. nih.gov
Below is a table of hypothetical crystallographic data for a derivative of this compound.
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 12.32 |
| c (Å) | 15.78 |
| α, β, γ (°) | 90 |
| Z | 4 |
| R-factor | 0.045 |
This table presents hypothetical data for illustrative purposes.
Detailed Conformational Analysis
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope and twist forms. acs.orgnih.gov The substituents on the ring significantly influence the preferred conformation and the energy barrier between different conformers.
Computational chemistry provides a powerful avenue for exploring the conformational landscape of this compound. researchgate.netresearchgate.net High-level quantum mechanical calculations, such as DFT, can be employed to optimize the geometries of various possible conformers and calculate their relative energies. beilstein-journals.org This allows for the identification of the most stable conformations and the transition states connecting them. The puckering of the pyrrolidine ring and the rotational barriers of the isopropenyl and hydroxyl groups would be key parameters in this analysis. The results of such a study can predict the population of different conformers at a given temperature.
A table summarizing the calculated relative energies of different conformers of this compound is provided below.
| Conformer | Pyrrolidine Ring Pucker | Dihedral Angle (H-C3-C4-H) | Relative Energy (kcal/mol) |
| 1 | C4-exo (envelope) | 150° | 0.00 |
| 2 | C3-endo (envelope) | -35° | 1.25 |
| 3 | Twist (C3-endo, C4-exo) | 45° | 2.10 |
This table presents hypothetical data for illustrative purposes.
Experimental techniques can be used to validate and complement the findings from computational modeling. Temperature-dependent NMR spectroscopy can provide insights into the dynamic conformational equilibria. acs.org Changes in coupling constants and chemical shifts with temperature can be used to determine the relative populations of different conformers and the thermodynamic parameters for their interconversion.
Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons. For this compound, NOESY could reveal correlations between the protons of the isopropenyl group and specific protons on the pyrrolidine ring, providing direct evidence for the preferred orientation of the substituent. acs.org
Chemical Reactivity and Derivatization Strategies for 4 Prop 1 En 2 Yl Pyrrolidin 3 Ol
Functional Group Transformations on the Pyrrolidine (B122466) Nitrogen and Hydroxyl Group
The pyrrolidine nitrogen and the hydroxyl group are primary sites for derivatization, allowing for the modulation of the compound's physicochemical properties, such as basicity, nucleophilicity, and polarity.
The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo a range of functionalization reactions. N-alkylation can be achieved using alkyl halides in the presence of a base, or through reductive amination with aldehydes or ketones. For instance, reaction with an alkyl bromide in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) would yield the corresponding N-alkylated pyrrolidine. nih.gov Microwave-assisted synthesis can also accelerate these transformations. nih.gov
N-acylation with acyl chlorides or anhydrides under basic conditions provides the corresponding amides. This transformation can be useful for introducing a variety of substituents and for modulating the basicity of the nitrogen atom. The formation of N-acylpyrrolidinium ions under acidic conditions can also be a pathway to further functionalization. nih.gov
The secondary hydroxyl group can be derivatized through several common transformations. Esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis yields the corresponding esters. The Fischer esterification, using an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method for this purpose. wikipedia.orgmdpi.com Alternatively, the Mitsunobu reaction, employing a phosphine (B1218219) and an azodicarboxylate, can be used for esterification under milder conditions, particularly with thioacetic acid to form thioesters. nih.gov
Oxidation of the secondary alcohol to a ketone can be accomplished using a variety of oxidizing agents. Mild conditions are often preferred to avoid over-oxidation or side reactions involving the other functional groups. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are suitable for this transformation. Molecular iodine has also been shown to mediate the oxidation of α-C–H bonds in substituted pyrrolidines, leading to N,O-acetals which can be further functionalized. acs.org
Chemical Modifications of the Prop-1-en-2-yl Moiety
The isopropenyl group provides a reactive handle for a range of addition and modification reactions, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.
Selective Oxidation and Reduction Reactions
The double bond of the prop-1-en-2-yl group is susceptible to various oxidation reactions . Epoxidation can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which would convert the alkene to the corresponding epoxide. This epoxide can then serve as an electrophile for ring-opening reactions with various nucleophiles. Dihydroxylation, using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would yield the corresponding diol. Ozonolysis, followed by a reductive or oxidative workup, can be used to cleave the double bond and generate a ketone and formaldehyde.
Conversely, selective reduction of the alkene can be accomplished through catalytic hydrogenation . nih.gov Using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would saturate the double bond to yield the corresponding 4-isopropylpyrrolidin-3-ol. mdpi.comnih.gov This reaction is generally performed under conditions that would not affect the pyrrolidine ring or the hydroxyl group.
Cycloaddition Reactions Involving the Alkene
The alkene of the prop-1-en-2-yl group can participate in cycloaddition reactions, providing a powerful tool for the construction of new ring systems. The Diels-Alder reaction , a [4+2] cycloaddition, is a prominent example. wikipedia.org While the isopropenyl group itself is a dienophile, vinyl-substituted heterocycles can act as dienes in reactions with suitable dienophiles like N-phenylmaleimide. nih.govdeepdyve.com The electronic nature of the heterocyclic ring can influence the reactivity and selectivity of these reactions. nih.gov
1,3-Dipolar cycloadditions represent another important class of reactions for the isopropenyl moiety. wikipedia.org These reactions involve a 1,3-dipole, such as an azomethine ylide or a nitrile oxide, reacting with the alkene (the dipolarophile) to form a five-membered heterocyclic ring. mdpi.comrsc.orgorganic-chemistry.org This strategy is highly valuable for the synthesis of complex, stereochemically rich pyrrolidine-containing structures. rsc.org The regioselectivity of the cycloaddition can often be controlled by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.org
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The derivatization strategies discussed above are instrumental in the design and synthesis of analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound.
Systematic Variation of Substituents on the Pyrrolidine Ring
Systematic variation of substituents at different positions of the pyrrolidine ring is a common strategy in SAR studies. For instance, in a series of N-substituted 3,4-pyrroledicarboximides, varying the substituent on a piperazine (B1678402) moiety attached to the pyrrolidine nitrogen led to significant differences in their inhibitory activity against COX-1 and COX-2 enzymes. nih.gov Similarly, studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside acetyltransferase have shown that modifications at different positions (R1-R5) on the pyrrolidine scaffold have varied effects on inhibitory properties, highlighting the importance of specific substitutions for activity. baranlab.org The introduction of different aryl and alkyl groups on the pyrrolidine ring can probe the steric and electronic requirements of the binding pocket of a biological target.
Introduction of Bioisosteric Replacements
Bioisosteric replacement is a powerful tool in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance desired biological or physical characteristics without drastically altering the chemical structure. spirochem.comcambridgemedchemconsulting.com In the context of 4-(prop-1-en-2-yl)pyrrolidin-3-ol, various bioisosteric replacements can be envisioned.
The hydroxyl group could be replaced with a fluorine atom or an amino group. cambridgemedchemconsulting.com Fluorine can act as a hydrogen bond acceptor and can influence the pKa of nearby functional groups, while an amino group can introduce a basic center and additional hydrogen bonding capabilities. The pyrrolidine ring itself can be considered a bioisostere for other cyclic amines like piperidine (B6355638) or azetidine, or even for acyclic diamine fragments, which could alter the conformational flexibility and binding interactions. nih.gov For example, replacing a pyrrolidine moiety with other scaffolds has been explored in the development of ketohexokinase inhibitors. baranlab.org The isopropenyl group could be replaced with other small alkyl or cycloalkyl groups to explore the impact of lipophilicity and steric bulk on activity.
By systematically applying these derivatization strategies and bioisosteric replacements, a library of analogs of this compound can be generated and screened to identify compounds with optimized activity, selectivity, and pharmacokinetic properties.
Polymerization or Material Science Applications (if applicable at a fundamental level)
The unique combination of a reactive alkene, a secondary amine, and a hydroxyl group within a chiral pyrrolidine framework makes this compound a promising candidate for creating advanced polymeric materials. Its potential applications can be extrapolated from the known chemistry of its constituent functional groups.
The isopropenyl group (CH₂=C(CH₃)-) provides a site for addition polymerization. Similar to other vinyl monomers, such as N-vinylpyrrolidone (NVP), this group can undergo polymerization reactions, although the reactivity may be influenced by the steric hindrance and electronic effects of the pyrrolidine ring. chemicalbook.com This could lead to the formation of homopolymers or allow for copolymerization with other monomers to tailor the properties of the resulting material.
The pyrrolidine ring itself, particularly with its hydroxyl and secondary amine functionalities, offers a versatile scaffold for creating materials with specific properties. Pyrrolidine derivatives are widely recognized for their role in catalysis and as chiral building blocks. rsc.orgrsc.org When incorporated into a polymer chain, these functionalities could serve several purposes:
Introduction of Hydrophilicity and Functional Sites: The hydroxyl and amine groups can increase the hydrophilicity of the polymer and provide reactive sites for cross-linking or post-polymerization modification.
Chiral Scaffolds for Asymmetric Catalysis: If the monomer is used in its enantiomerically pure form, the resulting polymer would possess chiral pyrrolidine units. Such polymers could act as heterogeneous catalysts for asymmetric synthesis, a concept that has been successfully demonstrated with other pyrrolidine-based porous polymers. chemicalbook.com
Initiation of Polymerization: The hydroxyl and secondary amine groups can act as initiating sites for ring-opening polymerization of other monomers, such as lactones or epoxides, leading to the formation of graft or block copolymers. cmu.edu
The table below summarizes the potential roles of the key functional groups of this compound in the context of material science.
| Functional Group | Potential Role in Polymerization and Material Science |
| Isopropenyl | Polymerizable moiety for chain-growth polymerization (homo- or copolymerization). |
| Secondary Amine | Site for derivatization, cross-linking, or initiation of ring-opening polymerization. Can impart basicity and potential for metal ion chelation. |
| Hydroxyl | Site for derivatization (e.g., esterification), cross-linking, or initiation of ring-opening polymerization. Can increase hydrophilicity and hydrogen bonding capacity. |
| Pyrrolidine Ring | Chiral scaffold (if enantiomerically pure), backbone component influencing polymer conformation and properties. |
In essence, while dedicated research on this compound as a monomer is yet to be reported, its chemical structure strongly suggests its utility in creating functional and potentially "smart" polymers with applications in areas like catalysis, biomedical materials, and functional coatings. Further investigation into its polymerization behavior and the properties of the resulting polymers is warranted.
Theoretical and Computational Chemistry Studies of 4 Prop 1 En 2 Yl Pyrrolidin 3 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations, often employing Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbital Analysis
Frontier molecular orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 1: Hypothetical Frontier Molecular Orbital Data for 4-(Prop-1-en-2-yl)pyrrolidin-3-ol
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 2.1 |
| HOMO-LUMO Gap | 8.6 |
Note: These values are illustrative and not based on actual calculations.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the energy of interaction. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine (B122466) ring.
Molecular Dynamics Simulations to Investigate Conformational Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD can provide a detailed picture of the conformational landscape of a molecule, revealing its preferred shapes and how it might change its conformation in different environments. For a flexible molecule like this compound, MD simulations would be essential to understand its dynamic behavior and the various conformations it can adopt.
In Silico Prediction of Molecular Interactions with Biological Macromolecules (e.g., protein binding sites)
In silico methods are computer-based techniques used to predict the interaction of a small molecule (ligand) with a biological macromolecule, such as a protein. These methods are a cornerstone of modern drug discovery. nih.gov
Ligand-Protein Docking Studies
Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible orientations and conformations of the ligand within the protein's binding site and then scoring them to identify the most likely binding mode. Without a known biological target for this compound, any docking study would be speculative.
Binding Energy Calculations
Following a docking simulation, binding energy calculations are performed to estimate the strength of the interaction between the ligand and the protein. These calculations can range from relatively simple scoring functions to more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods provide a quantitative estimate of the binding affinity, which is crucial for ranking potential drug candidates.
Prediction of Reaction Mechanisms and Transition States for Synthetic Transformations
The synthesis of complex chiral molecules such as this compound presents significant challenges, including the control of stereochemistry and reaction pathways. Theoretical and computational chemistry have become indispensable tools for predicting reaction mechanisms and characterizing transition states, offering profound insights that guide experimental efforts. By modeling the potential energy surfaces of reactions, chemists can evaluate the feasibility of different synthetic routes, understand the origins of selectivity, and design more efficient catalysts and reaction conditions.
Computational Approaches to Mechanistic Elucidation
The prediction of reaction mechanisms for the synthesis of substituted pyrrolidines often involves high-level quantum mechanical calculations. Density Functional Theory (DFT) is a commonly employed method due to its balance of computational cost and accuracy. These studies can model various proposed synthetic routes, such as cycloaddition reactions, ring contractions, or functionalizations of a pre-existing pyrrolidine core.
For instance, a plausible synthetic route to this compound could involve a [3+2] cycloaddition of an azomethine ylide with an appropriate alkene. Computational models can predict the activation energies for the formation of different stereoisomers, thereby predicting the diastereoselectivity and enantioselectivity of the reaction under various catalytic conditions. These calculations can elucidate whether a reaction proceeds via a concerted or stepwise mechanism by locating and characterizing the energies of all relevant intermediates and transition states.
Another potential synthetic pathway is the functionalization of a pyrrolidine precursor. Computational studies have been effectively used to understand the C-H functionalization of dihydropyrroles, which are structurally related to the target molecule. acs.org Such studies can rationalize the reactivity differences between various reagents and catalysts, guiding the selection of the optimal system for a desired transformation. acs.org
Transition State Analysis
The heart of predicting reaction outcomes lies in the characterization of transition states. A transition state is the highest energy point along the reaction coordinate and its structure determines the kinetic feasibility of a reaction pathway. Computational chemists use various algorithms to locate these saddle points on the potential energy surface. Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
For a hypothetical synthesis of this compound via an intramolecular cyclization, computational analysis would focus on the transition state leading to the formation of the five-membered ring. The geometry of this transition state, including bond lengths and angles, provides crucial information about the factors controlling the reaction.
Table 1: Hypothetical Transition State Geometries for a Key Ring-Forming Step
| Parameter | Bond Being Formed (Å) | Key Torsional Angle (°) |
| Transition State A (exo) | 2.15 | 65 |
| Transition State B (endo) | 2.20 | 110 |
This table illustrates hypothetical data for two competing transition states in a cyclization reaction to form the pyrrolidine ring. The differing geometries would lead to different stereochemical outcomes.
Predicting Reaction Energetics and Selectivity
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. The difference in energy between the reactants and the highest transition state gives the activation energy (ΔG‡), which is directly related to the reaction rate.
In syntheses where multiple stereoisomers can be formed, computational chemistry can predict the selectivity by comparing the activation energies of the transition states leading to each isomer. The product distribution is governed by the Curtin-Hammett principle, with the ratio of products being determined by the difference in the free energies of the respective transition states.
Table 2: Calculated Relative Free Energies for Competing Reaction Pathways
| Pathway | Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product |
| Pathway 1 (forms cis-isomer) | TS1 | 0.0 | Yes |
| Pathway 2 (forms trans-isomer) | TS2 | +2.5 | No |
This table presents a hypothetical comparison of the activation energies for pathways leading to different stereoisomers of a precursor to this compound. The lower activation energy for Pathway 1 suggests it would be the kinetically favored route.
Recent research has demonstrated the power of computational methods in understanding complex reaction mechanisms for the synthesis of pyrrolidine derivatives. For example, detailed theoretical calculations have been used to clarify the mechanism of photo-promoted ring contractions of pyridines to produce pyrrolidine skeletons, involving intermediates such as vinylazomethine ylides and photochemical silyl (B83357) migrations. nih.govnih.gov These studies often rely on identifying and characterizing multiple intermediates and transition states to build a comprehensive picture of the reaction landscape. nih.gov While direct computational studies on this compound are not yet prevalent in the literature, the established methodologies for similar systems provide a clear roadmap for how such investigations would be conducted to guide its synthesis.
Mechanistic Biochemical and Biological Interaction Studies of 4 Prop 1 En 2 Yl Pyrrolidin 3 Ol in Vitro Focus
Biosynthetic Pathway Elucidation for Pyrrolidine Containing Natural Products if Applicable to 4 Prop 1 En 2 Yl Pyrrolidin 3 Ol
Identification of Precursor Molecules
The construction of the 4-(prop-1-en-2-yl)pyrrolidin-3-ol scaffold would require precursors from both primary amino acid metabolism and the isoprenoid pathway.
Pyrrolidine (B122466) Ring Precursor: The five-membered nitrogen-containing ring of pyrrolidine alkaloids is most commonly derived from the non-proteinogenic amino acid L-ornithine , which is itself produced from L-arginine in the urea (B33335) cycle via the action of the enzyme arginase. frontiersin.orgnih.govnih.gov L-ornithine serves as the direct precursor for the formation of the pyrrolidine ring in numerous well-studied alkaloids. frontiersin.org
C4-Substituent Precursor: The "prop-1-en-2-yl" group is structurally consistent with an isoprenyl unit. The likely donor for this three-carbon, branched-chain moiety is Dimethylallyl pyrophosphate (DMAPP) . DMAPP is a key intermediate of the isoprenoid biosynthesis pathway (either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway), which is responsible for producing a vast array of terpene and meroterpenoid natural products. nih.gov
The convergence of these two distinct metabolic pathways—amino acid metabolism and isoprenoid biosynthesis—is a common strategy in nature to generate structural diversity.
| Precursor Molecule | Metabolic Origin | Role in Final Structure |
| L-Ornithine | Urea Cycle (from L-Arginine) | Forms the C4N pyrrolidine ring |
| Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway | Forms the C4-(prop-1-en-2-yl) side chain |
Enzymatic Steps and Catalytic Mechanisms Involved in Pyrrolidine Ring Formation
A plausible enzymatic sequence to assemble this compound from the identified precursors is proposed below. This sequence involves initial ring formation followed by sequential tailoring reactions.
Formation of the Pyrrolidine Ring from L-Ornithine: The biosynthesis is initiated by the conversion of L-ornithine into the pyrrolidine ring. This typically proceeds through a diamine intermediate.
Decarboxylation: L-ornithine is first decarboxylated by Ornithine Decarboxylase (ODC) , a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme, to yield putrescine. frontiersin.org
Oxidative Deamination and Cyclization: Putrescine undergoes oxidative deamination, a reaction catalyzed by a diamine oxidase (DAO) . This generates an amino-aldehyde which spontaneously cyclizes via intramolecular Schiff base formation to yield Δ¹-pyrroline. nih.gov
Reduction: The resulting Δ¹-pyrroline imine is then reduced by a Pyrroline (B1223166) Reductase , typically an NADPH-dependent enzyme, to form the stable pyrrolidine ring, in this case yielding L-proline if the carboxyl group from the precursor was retained, or simply pyrrolidine if fully decarboxylated. For this pathway, we assume the formation of a proline-like intermediate.
Hydroxylation at the C-3 Position: The introduction of a hydroxyl group at the C-3 position is a critical tailoring step. This is commonly catalyzed by prolyl 3-hydroxylases , which are often non-heme iron, 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes utilize molecular oxygen to hydroxylate the C-3 position of the proline or a proline-containing intermediate with high regio- and stereospecificity. The hydroxylation of L-arginine at the C3 position by a non-heme iron enzyme has also been documented, suggesting this step could potentially occur before ring formation. researchgate.net
C-Prenylation at the C-4 Position: The final proposed step is the attachment of the isoprenyl group. This would be catalyzed by a prenyltransferase (PT) . These enzymes facilitate the transfer of an isoprenyl group, such as the dimethylallyl moiety from DMAPP, to an acceptor molecule. Aromatic and alkaloid prenyltransferases are known to catalyze C-C bond formation. In this hypothetical pathway, a specialized PT would catalyze the electrophilic addition of the carbocation derived from DMAPP to the electron-rich C-4 position of the 3-hydroxypyrrolidine intermediate. This reaction would form the C-(prop-1-en-2-yl) substituent, completing the scaffold of this compound.
| Step | Proposed Enzyme Class | Substrate | Product | Catalytic Mechanism |
| 1 | Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine | PLP-dependent decarboxylation |
| 2 | Diamine Oxidase (DAO) | Putrescine | Δ¹-Pyrroline | Oxidative deamination, cyclization |
| 3 | Pyrroline Reductase | Δ¹-Pyrroline | Pyrrolidine intermediate | NADPH-dependent reduction |
| 4 | Prolyl 3-Hydroxylase (2-ODD) | Pyrrolidine intermediate | 3-Hydroxypyrrolidine intermediate | Dioxygenase-catalyzed hydroxylation |
| 5 | Prenyltransferase (PT) | 3-Hydroxypyrrolidine intermediate + DMAPP | This compound | Electrophilic isoprenyl group transfer |
Genetic Basis of Biosynthesis and Pathway Engineering (for fundamental understanding)
The enzymes responsible for producing a specific natural product are typically encoded by genes located together in a Biosynthetic Gene Cluster (BGC) . nih.gov The discovery and characterization of such a cluster for this compound would be essential for understanding its formation at a molecular level.
A putative BGC for this compound would be expected to contain genes encoding for:
An Ornithine Decarboxylase (ODC) .
A Diamine Oxidase (DAO) or a similar amine oxidase.
An iminium reductase .
A hydroxylase , likely a 2-oxoglutarate-dependent dioxygenase or a cytochrome P450 monooxygenase. nih.gov
A prenyltransferase , which would be a key signature gene for this pathway.
Potentially, regulatory genes (e.g., transcription factors) that control the expression of the entire cluster, and transporter genes for exporting the final product.
A fundamental understanding of this genetic blueprint opens avenues for pathway engineering . By manipulating these genes, it is possible to alter the production of the natural product. uwec.edu
Heterologous Expression: The entire BGC could be transferred into a more tractable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to produce the compound in a controlled fermentation process. nih.govnih.gov This approach is a cornerstone of modern biotechnology for producing complex molecules.
Enzyme Engineering: The substrate specificity of the enzymes could be altered through protein engineering. For example, modifying the active site of the prenyltransferase might allow it to accept other isoprenoid donors (like geranyl pyrophosphate), leading to the creation of novel "unnatural" natural products with different side chains and potentially new biological activities.
Advanced Analytical Methodologies for Research Scale Characterization of 4 Prop 1 En 2 Yl Pyrrolidin 3 Ol and Its Intermediates
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive determination of the elemental composition of 4-(prop-1-en-2-yl)pyrrolidin-3-ol. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS provides an exact mass that can be used to calculate the molecular formula. For instance, an analysis performed on a high-resolution instrument like a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer would yield a precise mass for the protonated molecule [M+H]⁺. mdpi.comnih.gov This experimental mass is then compared to the calculated theoretical masses of potential molecular formulas. The high resolving power of the instrument, often exceeding 20,000 Full Width at Half Maximum (FWHM), allows for the differentiation between compounds with the same nominal mass but different elemental compositions. mdpi.com
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure through fragmentation analysis. In a typical experiment, the precursor ion of this compound is isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint. For pyrrolidine-containing compounds, characteristic fragmentation pathways often involve the cleavage of the N-CO bond or the loss of the pyrrolidine (B122466) ring itself. nih.govrhhz.net The analysis of these fragments helps to piece together the connectivity of the molecule. For example, the neutral loss of the pyrrolidine moiety (C4H9N) is a common fragmentation pathway for related structures. rhhz.net The accurate mass measurement of these fragment ions further solidifies their proposed structures. nih.govnih.gov
| Precursor Ion | Observed m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | Varies | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxyl group. |
| [M+H]⁺ | Varies | [M+H - C₃H₆]⁺ | Loss of the propene group. |
| [M+H]⁺ | Varies | C₄H₈N⁺ | Cleavage yielding the pyrrolidine ring fragment. |
| [M+H]⁺ | Varies | C₇H₁₂N⁺ | Fragment containing the pyrrolidine and part of the side chain. |
This table represents hypothetical fragmentation data for this compound based on common fragmentation patterns of similar molecules. Actual m/z values would be determined experimentally.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. omicsonline.org While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the hydrogen and carbon atoms, multidimensional NMR techniques are essential for unambiguously assembling the molecular puzzle of this compound. omicsonline.orgnih.gov
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments correlate different nuclei, providing a detailed map of the molecule's connectivity and spatial arrangement. numberanalytics.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would reveal the connectivity between the protons on the pyrrolidine ring, as well as the coupling between the methine proton at C3 and the adjacent methylene (B1212753) protons. It would also show the coupling within the prop-1-en-2-yl group.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom. sdsu.edu An HSQC spectrum provides a direct link between the ¹H and ¹³C signals, allowing for the unambiguous assignment of the carbon signals based on their attached protons. researchgate.net For example, the signals of the methyl protons in the prop-1-en-2-yl group would show a correlation to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular skeleton, especially for connecting quaternary carbons and different functional groups. science.gov In the case of this compound, HMBC correlations would be observed between the protons of the prop-1-en-2-yl group and the carbon at C4 of the pyrrolidine ring, confirming the attachment point of the side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. numberanalytics.com NOESY is particularly useful for determining the relative stereochemistry of the molecule. For instance, NOE cross-peaks between the proton at C3 and certain protons on the pyrrolidine ring can help to establish the cis/trans relationship of the substituents. researchgate.net
| 2D NMR Technique | Information Gained for this compound |
|---|---|
| COSY | Reveals ¹H-¹H spin-spin coupling networks within the pyrrolidine ring and the prop-1-en-2-yl group. sdsu.edu |
| HSQC | Correlates each proton with its directly attached carbon, aiding in ¹³C assignments. sdsu.edu |
| HMBC | Shows long-range ¹H-¹³C correlations, confirming the connectivity between the pyrrolidine ring and the prop-1-en-2-yl substituent. sdsu.eduscience.gov |
| NOESY | Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. numberanalytics.comresearchgate.net |
Solid-State NMR for Crystalline Forms
For the analysis of crystalline forms of this compound or its intermediates, solid-state NMR (ssNMR) spectroscopy can provide valuable structural information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. americanpharmaceuticalreview.com Different polymorphs can exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. americanpharmaceuticalreview.com
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation (e.g., Chiral HPLC, GC-MS)
Chromatographic methods are fundamental for assessing the purity of this compound and for separating its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC): Since this compound contains at least two stereocenters (at C3 and C4), it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral HPLC is the premier technique for separating and quantifying these stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving optimal separation.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying impurities. researchgate.net For the analysis of this compound, it may be necessary to derivatize the molecule to increase its volatility and thermal stability. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification. nih.govmdpi.comsigmaaldrich.com GC-MS is particularly useful for detecting and identifying volatile intermediates or by-products from the synthesis. researchgate.net
| Chromatographic Technique | Application for this compound | Key Information Provided |
|---|---|---|
| Chiral HPLC | Separation of enantiomers and diastereomers. | Enantiomeric excess (ee) and diastereomeric ratio (dr). |
| GC-MS | Purity assessment and identification of volatile impurities and by-products. researchgate.netnih.gov | Identity and relative abundance of impurities. |
| LC-MS | Purity assessment and identification of non-volatile impurities. | Identity and relative abundance of non-volatile impurities and intermediates. researchgate.net |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformation. ksu.edu.sa Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles and have different selection rules, making them complementary. ksu.edu.sa
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3100 cm⁻¹), and the C=C stretch of the alkene (around 1640-1680 cm⁻¹). libretexts.org The presence and position of these bands confirm the presence of these functional groups. libretexts.org
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |
|---|---|---|---|
| O-H Stretch | ~3300-3500 (broad) | Weak | Alcohol |
| N-H Stretch | ~3300-3500 (sharp) | Weak | Secondary Amine |
| C-H Stretch (sp³) | ~2850-3000 | Strong | Alkane |
| C-H Stretch (sp²) | ~3000-3100 | Strong | Alkene |
| C=C Stretch | ~1640-1680 | Strong | Alkene |
| C-N Stretch | ~1020-1250 | Moderate | Amine |
| C-O Stretch | ~1050-1150 | Moderate | Alcohol |
This table presents expected vibrational frequencies for the functional groups in this compound. Actual values can vary based on the molecular environment and intermolecular interactions.
Future Research Directions and Unexplored Avenues
Development of Next-Generation Synthetic Strategies for Scalable Production
The viability of 4-(prop-1-en-2-yl)pyrrolidin-3-ol as a research tool or therapeutic precursor hinges on the development of efficient and scalable synthetic routes. Current methods for producing substituted pyrrolidines often rely on multi-step processes starting from precursors like 4-hydroxyproline. mdpi.com Future research should focus on more advanced, atom-economical, and stereoselective strategies.
Promising future synthetic approaches include:
Borrowing Hydrogen Methodology : This powerful technique allows for the direct synthesis of 3-pyrrolidinols from simple, acyclic precursors like 1,2,4-butanetriol (B146131) and primary amines, catalyzed by iridium(III) or ruthenium(II) complexes. researchgate.net This method is highly efficient, forming the heterocyclic ring in a single, atom-efficient process. researchgate.net
Biocatalytic C-H Amination : The use of engineered enzymes, such as cytochrome P411 variants, offers a green and highly enantioselective pathway to the pyrrolidine (B122466) core. acs.org These enzymes can catalyze the intramolecular insertion of a nitrene into C(sp³)–H bonds, providing a sophisticated method for creating chiral pyrrolidines from linear azide (B81097) precursors. acs.org This approach would be invaluable for producing specific stereoisomers of this compound, which is crucial as biological activity is often stereospecific. nih.govnih.gov
Asymmetric 1,3-Dipolar Cycloaddition : Metal-catalyzed cycloaddition of azomethine ylides with olefinic partners is a robust method for generating diversely functionalized, enantiomerically pure pyrrolidines. nih.gov Adapting this chemistry could provide a flexible route to the target compound and its analogues.
These next-generation strategies offer significant advantages over classical methods, as detailed in the table below.
| Synthetic Strategy | Key Advantages | Relevant Research Focus |
| Borrowing Hydrogen | High atom economy, use of simple precursors, direct formation of pyrrolidinols. | Catalyst development, substrate scope expansion. researchgate.net |
| Biocatalytic Amination | Exceptional stereoselectivity, green reaction conditions, high catalytic efficiency. | Enzyme engineering, directed evolution for specific substrates. acs.org |
| Asymmetric Cycloaddition | High flexibility, access to diverse substitutions, excellent stereocontrol. | Ligand design, use of novel dipolarophiles. nih.gov |
Deeper Mechanistic Understanding of Biological Interactions and Target Selectivity
The specific biological targets and mechanism of action for this compound are currently undefined, representing a critical frontier for investigation. The broader pyrrolidine scaffold is found in compounds with a vast range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and CNS-targeting agents, underscoring the need for extensive biological screening of this specific molecule. nih.govresearchgate.netnih.gov
Future research should prioritize:
High-Throughput Screening : Testing the compound against a wide array of validated biological targets, such as kinases, ion channels, and metabolic enzymes, is a necessary first step. For example, different pyrrolidine derivatives have shown activity as TRPV1 vanilloid receptor antagonists and Plasmodium prolyl-tRNA synthetase inhibitors. nih.govnih.gov
Computational Modeling : In silico docking studies can predict potential binding interactions with protein targets, helping to prioritize experimental screening efforts. The non-planar, pseudo-rotating structure of the pyrrolidine ring allows it to present its substituents—the hydroxyl and prop-1-en-2-yl groups—in specific three-dimensional orientations that can be modeled. nih.govnih.gov
Stereochemistry and Activity : Since the biological profile of pyrrolidine derivatives is highly dependent on the spatial arrangement of substituents, synthesizing and evaluating individual stereoisomers of this compound is essential for elucidating target selectivity and understanding structure-activity relationships (SAR). nih.govresearchgate.net
Rational Design of Targeted Molecular Probes and Chemical Biology Tools
Once a specific biological activity is identified, the this compound scaffold can be rationally modified to create sophisticated chemical biology tools. These probes are instrumental in validating drug targets, elucidating mechanisms of action, and studying biological pathways in real-time.
Key avenues for development include:
Fluorescent Labeling : A fluorescent tag could be appended to the scaffold, creating a probe to visualize the compound's localization within cells and tissues. This has been successfully demonstrated for the parent pyrrolidine structure, for which a specific fluorescent probe was developed. nih.gov
Affinity-Based Probes : The introduction of a reactive group or a moiety for "click chemistry" (e.g., an azide or alkyne) would enable the covalent labeling and identification of protein binding partners.
Photoaffinity Labeling : Incorporating a photoreactive group would allow for light-induced cross-linking of the molecule to its biological target, providing a powerful method for target identification and validation.
The design of such tools would transform this compound from a simple chemical entity into a powerful instrument for biological discovery. kcl.ac.uk
| Probe Type | Potential Modification on Scaffold | Application |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine). | Cellular imaging, tracking subcellular localization. nih.gov |
| Affinity Probe | Incorporation of a biotin (B1667282) tag or a clickable handle (azide/alkyne). | Target identification via pull-down assays and proteomics. |
| Photoaffinity Probe | Addition of a diazirine or benzophenone (B1666685) group. | Covalent labeling and irreversible capture of binding partners. |
Exploration of New Chemical Space Based on the this compound Scaffold
The true potential of this compound may lie in its use as a foundational scaffold for the creation of novel compound libraries. The pyrrolidine ring is an ideal starting point for generating fragment libraries with high three-dimensional diversity, a desirable trait in modern drug discovery. nih.govresearchgate.net
Future work in this area should focus on:
Diversity-Oriented Synthesis (DOS) : Employing DOS strategies to systematically modify the core scaffold would allow for the efficient exploration of the surrounding chemical space. nih.gov Modifications could include altering the substituents at the 3- and 4-positions or functionalizing the ring nitrogen.
Scaffold Hopping and Isosteric Replacement : Techniques like scaffold hopping could be used to replace the pyrrolidine core with other heterocyclic systems while maintaining the key pharmacophoric features, potentially leading to compounds with improved properties. niper.gov.in
Structure-Activity Relationship (SAR) Studies : By creating a library of analogues based on the this compound scaffold and testing their biological activity, researchers can build detailed SAR models. researchgate.net This knowledge is crucial for the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. For example, late-stage functionalization at the C4 position has been a key strategy in the synthesis of kainoid analogues with varied biological activities. researchgate.net
By systematically exploring derivatives of this scaffold, medicinal chemists can unlock new therapeutic possibilities and expand the accessible chemical space for drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
